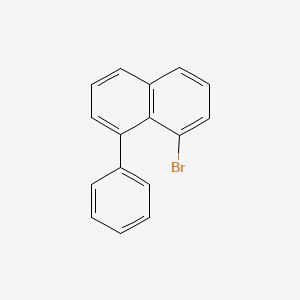

1-Bromo-8-phenylnaphthalene

Description

BenchChem offers high-quality 1-Bromo-8-phenylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-8-phenylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-8-phenylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDCSUBWYJYEFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Strategic Synthesis of 1-Bromo-8-phenylnaphthalene via Suzuki-Miyaura Cross-Coupling

A Whitepaper for Advanced Chemical Synthesis in Pharmaceutical and Materials Science R&D

Executive Summary

This technical guide provides a comprehensive, in-depth analysis of the synthesis of 1-bromo-8-phenylnaphthalene from 1,8-dibromonaphthalene. The targeted transformation is achieved through a selective mono-arylation utilizing the Suzuki-Miyaura cross-coupling reaction. This document is structured to provide senior application scientists, researchers, and drug development professionals with a robust framework encompassing theoretical underpinnings, actionable experimental protocols, and critical troubleshooting insights. The peri-substitution on the naphthalene core in 1-bromo-8-phenylnaphthalene introduces significant steric strain, leading to unique conformational and electronic properties that are of considerable interest in the development of novel pharmaceuticals, molecular sensors, and organic electronics.[1] This guide emphasizes the causality behind experimental choices, ensuring a self-validating and reproducible methodology.

Theoretical Framework: The Suzuki-Miyaura Reaction in Sterically Hindered Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base.

The synthesis of 1-bromo-8-phenylnaphthalene from 1,8-dibromonaphthalene presents a unique challenge: achieving selective mono-arylation. The inherent symmetry of the starting material and the potential for a second coupling reaction to form 1,8-diphenylnaphthalene necessitate precise control over reaction conditions.[3] Research indicates a preference for the arylation of the 1-aryl-8-bromonaphthalene intermediate over the mono-arylation of 1,8-dibromonaphthalene, suggesting that the second coupling can be faster than the first under certain conditions.[3]

The catalytic cycle, illustrated below, consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1,8-dibromonaphthalene to form a Pd(II) complex.

-

Transmetalation: The aryl group from the phenylboronic acid (activated by a base to form a more nucleophilic borate species) is transferred to the palladium center, displacing the bromide.[3]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the C-C bond of the product.[2]

Achieving mono-selectivity is a kinetic challenge. By carefully selecting the catalyst, ligand, base, and solvent, and by controlling stoichiometry and reaction time, the rate of the first coupling can be favored over the second. The steric hindrance imposed by the peri-substituents in the 1,8-disubstituted naphthalene system plays a significant role in the reaction kinetics.[4]

Visualizing the Catalytic Cycle

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the rationale behind each step is clearly articulated to allow for informed adjustments and troubleshooting.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Rationale for Selection |

| 1,8-Dibromonaphthalene | >98% | Commercially Available | High purity starting material is crucial to minimize side reactions.[1][5] |

| Phenylboronic Acid | >97% | Commercially Available | The primary arylating agent. |

| Tetrakis(triphenylphosphine)palladium(0) | Catalyst Grade | Commercially Available | A reliable and commonly used Pd(0) source for Suzuki couplings.[6] |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | A moderately strong base effective in activating the boronic acid. |

| Toluene | Anhydrous | Commercially Available | A common solvent for Suzuki reactions, offering a suitable boiling point. |

| Ethanol | Reagent Grade | Commercially Available | Used as a co-solvent to aid in the dissolution of the base. |

| Degassed Deionized Water | N/A | In-house | Used in the workup procedure. |

Step-by-Step Methodology

Reaction Setup and Execution

-

Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,8-dibromonaphthalene (2.86 g, 10.0 mmol). Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[5]

-

Reagent Addition: Under a positive pressure of inert gas, add phenylboronic acid (1.22 g, 10.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.578 g, 0.50 mmol, 5 mol%), and anhydrous potassium carbonate (4.15 g, 30.0 mmol). The 1:1 stoichiometry of the reactants is chosen to favor mono-arylation.

-

Solvent Addition: Via syringe, add anhydrous toluene (40 mL) and ethanol (10 mL). The solvent mixture is degassed by bubbling argon through it for 20 minutes prior to addition. Proper degassing of the solvent is essential to remove dissolved oxygen.

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. The reaction temperature is a critical parameter; higher temperatures can lead to an increased rate of the second coupling.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical mobile phase for TLC is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The reaction should be stopped once the starting material is consumed, and before a significant amount of the diarylated product is formed. This typically occurs within 4-6 hours.

Workup and Purification

-

Quenching: After cooling to room temperature, quench the reaction by adding 50 mL of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Washing: Wash the combined organic layers with brine (50 mL), and then dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. This step is crucial for separating the desired mono-arylated product from unreacted starting material, the diarylated product, and any homocoupled byproducts.

Visualizing the Experimental Workflow

Figure 2: A flowchart illustrating the experimental workflow for the synthesis.

Characterization of 1-Bromo-8-phenylnaphthalene

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | Complex multiplet signals in the aromatic region (δ 7.2-8.0 ppm). The integration of the signals should correspond to the 11 aromatic protons. |

| ¹³C NMR (100 MHz, CDCl₃) | Signals corresponding to the 16 carbon atoms of the molecule. The carbon attached to the bromine will appear at a characteristic chemical shift. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) corresponding to the mass of 1-bromo-8-phenylnaphthalene (m/z = 282.00 and 284.00 in an approximately 1:1 ratio due to the isotopic abundance of bromine). |

| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Inactive catalyst- Insufficiently inert atmosphere- Impure reagents or solvents | - Use a fresh batch of catalyst or a pre-catalyst.[5]- Ensure all glassware is properly dried and the system is thoroughly purged with inert gas.[5]- Use high-purity, anhydrous reagents and solvents.[5] |

| Formation of Significant Diarylated Product | - Reaction time is too long- Reaction temperature is too high- Stoichiometry of reactants is not optimal | - Carefully monitor the reaction and stop it as soon as the starting material is consumed.- Lower the reaction temperature to 80 °C.- Use a slight excess of 1,8-dibromonaphthalene relative to phenylboronic acid. |

| Homocoupling of Phenylboronic Acid | - Presence of oxygen- Certain palladium sources | - Ensure rigorous degassing of all solvents and maintenance of an inert atmosphere.- Using a Pd(0) source like Pd(PPh₃)₄ is generally preferable.[5] |

| Dehalogenation of the Starting Material | - Presence of protic impurities- Certain ligand/base combinations | - Use anhydrous solvents and reagents.- Consider using boronic esters, which are more stable to protodeborylation.[5] |

Conclusion

The selective mono-arylation of 1,8-dibromonaphthalene via the Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of 1-bromo-8-phenylnaphthalene. By carefully controlling the reaction parameters, particularly stoichiometry, temperature, and reaction time, high yields of the desired product can be achieved while minimizing the formation of the diarylated byproduct. The protocol detailed in this guide provides a robust and reproducible methodology for researchers in the fields of pharmaceutical sciences and materials chemistry, enabling the synthesis of this valuable and sterically unique building block.

References

- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling for Arylnaphthalene Synthesis.

- Beilstein Journals. (2024). Mono or double Pd-catalyzed C–H bond functionalization for the annulative π-extension of 1,8-dibromonaphthalene: a one pot access to fluoranthene derivatives.

- ACS Publications. (2019). Direct Suzuki–Miyaura Coupling with Naphthalene-1,8-diaminato (dan)-Substituted Organoborons | ACS Catalysis.

- Benchchem. (n.d.). 1,8-Dibromonaphthalene | 17135-74-9.

- PubMed. (2024). Mono or double Pd-catalyzed C-H bond functionalization for the annulative π-extension of 1,8-dibromonaphthalene: a one pot access to fluoranthene derivatives.

- ChemicalBook. (n.d.). 1,8-Dibromonaphthalene synthesis.

- ResearchGate. (2025). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes | Request PDF.

- ACS Publications. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds | JACS Au.

- Benchchem. (n.d.). Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Novel 1,8-Diacetylnaphthalene Derivatives.

- ChemicalBook. (n.d.). Synthesis and application of 1-bromo-8-chloronaphthalene.

- ResearchGate. (n.d.). Synthesis of 1‐bromo‐8‐(phenylethynyl) naphthalene derivatives (3 a–3 h).

- ResearchGate. (n.d.). Suzuki arylation of 1,8‐dibromonaphthalene. | Download Scientific Diagram.

- ResearchGate. (2025). (PDF) 1-Bromo-8-(phenylselenyl)naphthalene.

- Ossila. (n.d.). 1,8-Dibromonaphthalene | CAS Number 17135-74-9.

- Sigma-Aldrich. (n.d.). 1-Bromo-8-phenylnaphthalene | 1121545-24-1.

- ACS Publications. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds.

- Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst.

- Chemical Communications (RSC Publishing). (n.d.). Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation.

- PMC - NIH. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.

- NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-8-phenylnaphthalene

Prepared by: Gemini, Senior Application Scientist

Abstract

1-Bromo-8-phenylnaphthalene is a key peri-disubstituted naphthalene, a class of molecules known for their unique steric and electronic properties arising from the close proximity of substituents at the 1 and 8 positions.[1][2] This steric strain influences molecular conformation, reactivity, and photophysical behavior, making it a valuable building block in materials science and complex organic synthesis.[3][4] A precise and unambiguous structural confirmation is paramount for its application in drug development and materials research. This guide provides a comprehensive, multi-technique spectroscopic protocol for the definitive characterization of 1-Bromo-8-phenylnaphthalene, grounded in established principles and field-proven methodologies. We will detail the causality behind experimental choices and interpret the resulting data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) to build a holistic and self-validating profile of the molecule.

Molecular Structure and Synthetic Considerations

The structure of 1-Bromo-8-phenylnaphthalene features a naphthalene core with a bromine atom and a phenyl group locked in a sterically demanding peri arrangement.

Structure:

Caption: Molecular structure of 1-Bromo-8-phenylnaphthalene.

Synthetically, this molecule is often accessed via palladium-catalyzed cross-coupling reactions. A common and effective method is the Suzuki-Miyaura coupling of 1,8-dibromonaphthalene with phenylboronic acid, which allows for the selective formation of the C-C bond at the C8 position.[5] Alternative routes, such as a Sandmeyer reaction starting from 8-phenylnaphthalen-1-amine, are also viable.[6] The purification and subsequent characterization of the product are critical to ensure the absence of starting materials and isomeric byproducts.

Characterization Workflow

A multi-faceted spectroscopic approach is essential for unambiguous structural elucidation. Each technique provides a unique and complementary piece of the structural puzzle, creating a self-validating system for analysis.

Caption: Workflow for the spectroscopic characterization of 1-Bromo-8-phenylnaphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Expertise & Causality: ¹H NMR reveals the chemical environment of each proton. For 1-Bromo-8-phenylnaphthalene, the steric crowding between the peri substituents forces the phenyl ring to twist out of the plane of the naphthalene core. This restricted rotation and the resulting anisotropic effects lead to a complex and dispersed spectrum in the aromatic region, which is highly diagnostic.

Experimental Protocol:

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[7]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.

Expected Spectral Analysis: The spectrum will consist of a series of multiplets in the aromatic region (~7.0-8.2 ppm). Based on data from analogous compounds like 1-bromonaphthalene and 1-phenylnaphthalene, the assignments can be predicted.[8][9]

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment Rationale |

| ~ 8.1-8.2 | d or dd | 1H | H7: Ortho to the electron-withdrawing bromine atom, leading to significant deshielding.[8] |

| ~ 7.8-7.9 | m | 2H | H2, H4/H5: Protons on the naphthalene ring, experiencing varied shielding effects. |

| ~ 7.3-7.6 | m | 7H | H3, H6, Phenyl-H: Overlapping multiplets from the remaining naphthalene and all five phenyl protons. |

¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the molecule's asymmetry, all 16 carbon atoms are expected to be chemically non-equivalent and should produce distinct signals. The carbon attached to the bromine will be influenced by the heavy atom effect.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be used to reduce acquisition time.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required due to the low natural abundance of ¹³C.

Expected Spectral Analysis: Sixteen distinct signals are expected in the aromatic region (~120-145 ppm).

| Predicted Shift (ppm) | Assignment Rationale |

| ~ 140-145 | C8, C9, C1': Quaternary carbons involved in the sterically hindered linkage and the phenyl attachment point. |

| ~ 130-135 | C4, C5, C10: Other quaternary and CH carbons of the naphthalene core. |

| ~ 125-130 | Aromatic CH Carbons: Signals corresponding to the remaining CH carbons of the naphthalene and phenyl rings. |

| ~ 122-124 | C1: The carbon atom directly bonded to bromine (C-Br). Its chemical shift is influenced by both deshielding and the heavy atom effect.[10] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this molecule, FT-IR confirms the aromatic nature and the presence of the C-Br bond.

Experimental Protocol:

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Spectral Analysis: The spectrum will be dominated by absorptions characteristic of the aromatic systems.

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3100-3000 | Aromatic C-H Stretch | Confirms the presence of sp² C-H bonds in the naphthalene and phenyl rings.[11] |

| 1600-1450 | Aromatic C=C Stretch | Multiple sharp bands characteristic of the conjugated ring systems.[12] |

| 900-675 | C-H Out-of-Plane Bend | The pattern of these bands is diagnostic of the substitution on the aromatic rings. |

| < 700 | C-Br Stretch | A weak to medium absorption in the far-infrared region, confirming the carbon-bromine bond. |

UV-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system. The extended conjugation of the phenylnaphthalene system results in characteristic absorption bands. Substituents like bromine act as auxochromes, causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene.[13][14]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-transparent solvent such as cyclohexane or ethanol.

-

Acquisition: Record the absorption spectrum using a dual-beam spectrophotometer from approximately 200 to 400 nm.

Expected Spectral Analysis: The spectrum is expected to show multiple strong absorption bands characteristic of π → π* transitions.

| Approx. λ_max (nm) | Transition Type | Rationale |

| ~ 220-230 | π → π | Strong absorption band related to the naphthalene chromophore.[15][16] |

| ~ 280-320 | π → π | Finer, structured bands resulting from the extended conjugation and substitution, shifted to longer wavelengths compared to naphthalene.[17][18][19] |

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight and elemental formula, serving as the ultimate confirmation of identity. For halogenated compounds, the isotopic distribution is a uniquely powerful diagnostic tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[20][21] This creates a signature isotopic pattern for the molecular ion.

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate charged fragments.

-

Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Expected Spectral Analysis: The mass spectrum will provide definitive evidence for the structure.

| m/z Value | Ion | Significance |

| 282 / 284 | [M]⁺ / [M+2]⁺ | Molecular Ion Peaks. The presence of two peaks of nearly equal intensity separated by 2 m/z units is definitive proof of one bromine atom in the molecule.[20][21][22][23] The nominal mass corresponds to C₁₆H₁₁Br.[24] |

| 203 | [M-Br]⁺ | A major fragment resulting from the loss of the bromine atom. The absence of the 1:1 isotopic pattern in this fragment confirms the loss of bromine. |

| 202 | [M-HBr]⁺ | Fragment corresponding to the loss of hydrogen bromide. |

Conclusion: An Integrated View

The true power of this multi-technique approach lies in the integration of all data points.

-

Mass Spectrometry confirms the molecular formula C₁₆H₁₁Br via the molecular ion and its unique M/M+2 isotopic signature.

-

FT-IR Spectroscopy confirms the aromatic nature of the compound and the presence of the C-Br bond.

-

NMR Spectroscopy (¹H and ¹³C) elucidates the precise connectivity of the atoms, confirming the 1,8-disubstitution pattern and the presence of both naphthalene and monosubstituted phenyl moieties.

-

UV-Vis Spectroscopy verifies the nature of the conjugated electronic system.

Together, these techniques provide an unambiguous, self-validating, and comprehensive characterization of 1-Bromo-8-phenylnaphthalene, ensuring its identity and purity for high-level applications in research and development.

References

- McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQc0Vy27ILdQiBIlvZ2-GXIZJrC351j010_IGFBT8VL-vbaiYQowM29aWks5oIGzGlweyav9DnD38LiGtXpIA9eRBHbLE8OT-9DtceYNHr3CsgbkLAiups8ywY4FBt-XN1nJqMLZZ4MyqVqg==]

- Cias, P. et al. (2018). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. Physical Chemistry Chemical Physics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFedY3jfo8bQNpR2hJdsoNaaqSj-jSAi4AWg59MwPKEUQ97_49PRyPCeee3p-OINb_6yaB0VvUUZ36a3wmoS6y-fomrXNs6z_WfQRTqZ5j3Ef6WjO-wCatWPxzspWfDEUyFxGmQJTrn2Ph2bOfkVdGYvEq9yjQSPWdMR5QF]

- Roser, J. E., & Allamandola, L. J. (2010). INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. The Astrophysical Journal, 720(1), 655. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEresuDJXIMhCeCMY7MHtxazmyqXqY2mGxNFM5UWAn77yCBdIxXQX7CYXE0j31H6PqwTE0s8uf109qkXjKrnetR6BvBw4gqp2SCAPKPauvwLqHyG6Z20joik1x9misKUDPxytz0UP6Xmg1q79eQF8YQOxXy6wfqxFfjQ2ODuI_iqhdGg18=]

- Lepodise, L. M. (2022). Far Infrared spectrum of naphthalene in the 5-15 THz range: Experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 281, 121629. [https://pubmed.ncbi.nlm.nih.gov/35853256/]

- Person, W. B., Puranik, P. G., & Mitra, S. S. (1963). The Infrared Spectra of Naphthalene Crystals, Vapor, and Solutions. The Journal of Chemical Physics, 39(8), 1993-2002. [https://pubs.aip.org/aip/jcp/article-abstract/39/8/1993/184136/The-Infrared-Spectra-of-Naphthalene-Crystals]

- ResearchGate. (n.d.). FT-IR spectrum of naphthalene measured at 400 C in the heated cell. [https://www.researchgate.

- McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [https://pubs.acs.org/doi/abs/10.1021/ac60181a001]

- Herbert, D. E. et al. (2012). Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. Molecules, 17(12), 14691-14710. [https://www.mdpi.com/1420-3049/17/12/14691]

- Supporting Information for various compounds including NMR data. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoz--RVlJNKqHq4zxkjR5H8rS1qTAO1lK3FzQtRuBiuGNK7wq22opv4FAC4DRCzrl_GoLyZS0sNfbwuH1cHlBlMLAvvzp5X3lu-UdYco9_OhIs0ISMusD9ySKM1H_crtQ1n0L66j5fQoXkLzReSWrnpaNvTxTD5EM=]

- Desgroux, A. et al. (2016). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Astronomy & Astrophysics, 593, A67. [https://www.aanda.org/articles/aa/abs/2016/09/aa28499-16/aa28499-16.html]

- Desgroux, A. et al. (2016). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Astronomy & Astrophysics. [https://www.aanda.org/articles/aa/full_html/2016/09/aa28499-16/aa28499-16.html]

- ChemicalBook. (n.d.). Synthesis and application of 1-bromo-8-chloronaphthalene. [https://www.chemicalbook.com/article/synthesis-and-application-of-1-bromo-8-chloronaphthalene.htm]

- ResearchGate. (n.d.). Synthesis of 1-bromo-8-(phenylethynyl) naphthalene derivatives. [https://www.researchgate.

- Itoh, T. et al. (2012). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry, 8, 1856-1863. [https://www.beilstein-journals.org/bjoc/articles/8/212]

- ResearchGate. (n.d.). UV–vis and emission spectra in different solvents. [https://www.researchgate.net/figure/UV-vis-and-emission-spectra-in-different-solvents-68_fig3_339179047]

- ResearchGate. (n.d.). UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol. [https://www.researchgate.net/figure/UV-vis-electronic-absorption-spectra-of-naphthalene-N-1-naphthol-1N-and-2-naphthol_fig2_328328003]

- Desgroux, A. et al. (2016). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Insights on the potential double aromatic ring substructures of interstellar bump carriers. ResearchGate. [https://www.researchgate.net/publication/305886367_Ultraviolet_electronic_spectroscopy_of_heavily_substituted_naphthalene_derivatives_Insights_on_the_potential_double_aromatic_ring_substructures_of_interstellar_bump_carriers]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromo-8-phenylnaphthalene CAS 1121545-24-1: A Versatile Intermediate for Chemical Synthesis. [https://www.inno-pharmchem.com/product/1-bromo-8-phenylnaphthalene-cas-1121545-24-1/]

- PubChem. (n.d.). 1-Bromo-8-phenylnaphthalene. [https://pubchem.ncbi.nlm.nih.gov/compound/14340222]

- ChemicalBook. (n.d.). 1-Bromonaphthalene(90-11-9) 1H NMR spectrum. [https://www.chemicalbook.com/spectrum/90-11-9_1hnmr.htm]

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

- Maeda, H. et al. (2012). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules, 17(5), 5108-5121. [https://www.mdpi.com/1420-3049/17/5/5108]

- Maeda, H. et al. (2012). Absorption and fluorescence spectroscopic properties of 1- and 1,4-silyl-substituted naphthalene derivatives. PubMed. [https://pubmed.ncbi.nlm.nih.gov/22555299/]

- ResearchGate. (n.d.). Schematic of 1-phenylnaphthalene synthesis. [https://www.researchgate.net/figure/1-phenylnaphthalene-was-synthesized-by-a-modified-Suzuki-Miyaura-coupling-reaction-Fig_fig4_265955613]

- PubChem. (n.d.). 1-Bromonaphthalene. [https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromonaphthalene#section=1D-NMR-Spectra]

- Clough, R. L. et al. (1976). Structural analysis of internally crowded naphthalene derivatives. peri-Diphenylacenaphthene. The Journal of Organic Chemistry, 41(13), 2252-2256. [https://pubs.acs.org/doi/abs/10.1021/jo00875a013]

- Chemguide. (n.d.). mass spectra - the M+2 peak. [https://www.chemguide.co.uk/analysis/masspec/mplus2.html]

- Amanote Research. (n.d.). (PDF) Sterically Crowded Peri-Substituted Naphthalene. [https://amanote.

- ChemicalBook. (n.d.). 1-PHENYLNAPHTHALENE(605-02-7) 13C NMR spectrum. [https://www.chemicalbook.com/spectrum/605-02-7_13cnmr.htm]

- SpectraBase. (n.d.). 1-Bromonaphthalene - Optional[13C NMR] - Chemical Shifts. [https://spectrabase.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. (PDF) Sterically Crowded Peri-Substituted Naphthalene [research.amanote.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 1-Bromonaphthalene(90-11-9) 1H NMR spectrum [chemicalbook.com]

- 9. 1-PHENYLNAPHTHALENE(605-02-7) 13C NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. aanda.org [aanda.org]

- 14. Absorption and fluorescence spectroscopic properties of 1- and 1,4-silyl-substituted naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers | Astronomy & Astrophysics (A&A) [aanda.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. 1-Bromo-8-phenylnaphthalene | C16H11Br | CID 14340222 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-Bromo-8-phenylnaphthalene: A Technical Guide to ¹H and ¹³C NMR Data

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-bromo-8-phenylnaphthalene. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the NMR spectra, dictated by the molecule's unique steric and electronic environment. Due to the significant steric hindrance imposed by the peri-substituents, this compound exhibits distinct spectral features that are crucial for its unambiguous characterization. This guide presents a detailed, predicted assignment of the ¹H and ¹³C NMR signals, supported by data from analogous structures and fundamental principles of NMR spectroscopy. Furthermore, a rigorous, step-by-step experimental protocol for acquiring high-quality NMR data for this class of compounds is provided, ensuring reproducibility and accuracy in experimental setups.

Introduction: The Structural Challenge of peri-Naphthalenes

1-Bromo-8-phenylnaphthalene belongs to a class of 1,8-disubstituted naphthalenes that are of significant interest in materials science and medicinal chemistry due to their unique photophysical properties and potential as molecular scaffolds. The defining characteristic of these molecules is the steric strain imposed by the proximity of the substituents at the C1 and C8 positions, known as the peri-positions. This steric clash forces the naphthalene backbone to distort from planarity and restricts the rotation of the phenyl group.

These structural peculiarities have profound implications for the NMR spectra. The through-space interactions between the bromine atom and the phenyl ring, along with the anisotropic effects of the aromatic systems, lead to a complex and informative pattern of chemical shifts and coupling constants. A thorough understanding of these spectra is paramount for confirming the identity and purity of the compound and for elucidating its conformational dynamics in solution.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for 1-bromo-8-phenylnaphthalene. These predictions are based on data from analogous compounds and an understanding of substituent effects in aromatic systems. The solvent is assumed to be deuterochloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for 1-Bromo-8-phenylnaphthalene (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~ 7.30 - 7.40 | d | ~ 7.5 |

| H-3 | ~ 7.20 - 7.30 | t | ~ 7.8 |

| H-4 | ~ 7.80 - 7.90 | d | ~ 8.0 |

| H-5 | ~ 7.65 - 7.75 | d | ~ 8.2 |

| H-6 | ~ 7.35 - 7.45 | t | ~ 7.8 |

| H-7 | ~ 7.90 - 8.00 | d | ~ 7.5 |

| H-2', H-6' | ~ 7.40 - 7.50 | m | |

| H-3', H-4', H-5' | ~ 7.50 - 7.65 | m |

Table 2: Predicted ¹³C NMR Data for 1-Bromo-8-phenylnaphthalene (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 122 - 125 |

| C-2 | ~ 128 - 130 |

| C-3 | ~ 126 - 128 |

| C-4 | ~ 127 - 129 |

| C-4a | ~ 132 - 134 |

| C-5 | ~ 125 - 127 |

| C-6 | ~ 129 - 131 |

| C-7 | ~ 130 - 132 |

| C-8 | ~ 138 - 140 |

| C-8a | ~ 134 - 136 |

| C-1' | ~ 140 - 142 |

| C-2', C-6' | ~ 129 - 131 |

| C-3', C-5' | ~ 128 - 130 |

| C-4' | ~ 127 - 129 |

In-depth Spectral Interpretation

The predicted NMR data reflects the complex interplay of electronic and steric effects within 1-bromo-8-phenylnaphthalene.

¹H NMR Spectrum: A Story of Deshielding and Restricted Rotation

The aromatic region of the ¹H NMR spectrum is expected to be highly informative. The protons on the naphthalene core (H-2 to H-7) will exhibit chemical shifts and coupling patterns characteristic of a substituted naphthalene system.

-

The peri-Effect: The most significant feature will be the deshielding of protons in proximity to the bulky substituents. H-7, being ortho to the bromine atom, is expected to resonate at a downfield chemical shift. Similarly, H-2, ortho to the phenyl group, will also be shifted downfield. The steric compression between the bromine and the phenyl ring will likely cause a degree of out-of-plane distortion of the naphthalene skeleton, which can further influence the chemical shifts of the surrounding protons.

-

Phenyl Protons: The protons of the phenyl ring (H-2' to H-6') are expected to appear as a complex multiplet. Due to the restricted rotation around the C8-C1' bond, the ortho (H-2', H-6'), meta (H-3', H-5'), and para (H-4') protons may become chemically inequivalent, leading to a more complex splitting pattern than a simple multiplet for a freely rotating phenyl group.

-

Nuclear Overhauser Effect (NOE) for Structural Confirmation: NOE spectroscopy is an indispensable tool for confirming the spatial relationships between protons.[2][3][4] In 1-bromo-8-phenylnaphthalene, an NOE correlation would be expected between the ortho protons of the phenyl ring (H-2'/H-6') and the H-7 proton of the naphthalene core. This through-space interaction provides definitive evidence for the proximity of these groups.

The following diagram illustrates the key predicted NOE correlation.

Caption: Predicted key Nuclear Overhauser Effect (NOE) correlation in 1-bromo-8-phenylnaphthalene.

¹³C NMR Spectrum: Insights into Electronic Environment

The ¹³C NMR spectrum will provide valuable information about the electronic environment of each carbon atom.

-

Quaternary Carbons: The signals for the quaternary carbons (C-1, C-4a, C-8, C-8a, and C-1') will be of lower intensity compared to the protonated carbons. The carbon bearing the bromine atom (C-1) will experience a direct electronic effect, influencing its chemical shift. The ipso-carbon of the phenyl ring (C-1') and the carbon it is attached to on the naphthalene ring (C-8) will also have distinct chemical shifts due to the steric and electronic interactions.

-

Substituent Effects: The bromine atom will have a notable effect on the chemical shifts of the ortho, meta, and para carbons of the naphthalene ring. Similarly, the phenyl group will influence the chemical shifts of the adjacent carbons.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 1-bromo-8-phenylnaphthalene, the following experimental protocol is recommended.

Sample Preparation

-

Analyte Purity: Ensure the sample of 1-bromo-8-phenylnaphthalene is of high purity (>97%) to avoid interference from impurities.

-

Solvent Selection: Use a high-quality deuterated solvent, such as chloroform-d (CDCl₃, 99.8 atom % D), for good sample solubility and minimal solvent interference.

-

Concentration:

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[6]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers often use the residual solvent peak for referencing, but the addition of TMS can provide a more accurate reference.

Caption: Workflow for NMR sample preparation of 1-bromo-8-phenylnaphthalene.

NMR Instrument Parameters

The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on the sample concentration.

-

Temperature: 298 K.

2D NMR Experiments (for full assignment):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons.

Conclusion

The ¹H and ¹³C NMR spectra of 1-bromo-8-phenylnaphthalene are predicted to be rich in structural information, reflecting the significant steric and electronic consequences of its peri-substitution. A detailed analysis of the chemical shifts, coupling constants, and through-space NOE interactions is essential for the unambiguous assignment of all proton and carbon signals. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality NMR data for this and related polycyclic aromatic hydrocarbons. This technical guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of these fascinating molecules.

References

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

- Gunther, H. (2013).

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ALWSCI. (2024, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

University of Ottawa. (n.d.). Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

-

Wikipedia. (2023, September 26). Nuclear Overhauser effect. Retrieved from [Link]

-

Taylor & Francis Online. (2006, October 4). PERI-INTERACTIONS IN NAPHTHALENES, 21. SUBSTITUENT EFFECTS IN (8-DIMETHYLAMINO-NAPHTH-1-YL)- AND [2-DIMETHYLAMINO-METHYL)PHENYL] - PHOSPHINES ON THE 31P-NMR SIGNAL POSITIONS. Retrieved from [Link]

-

MDPI. (2018, February 2). Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. Retrieved from [Link]

-

PMC - NIH. (2023, July 11). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Retrieved from [Link]

-

Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

-

YouTube. (2024, September 7). Nuclear Overhauser Effect - a double resonance NMR technique useful for structure elucidation. Retrieved from [Link]

Sources

- 1. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. Sample Preparation [nmr.chem.ualberta.ca]

Unraveling Steric Hindrance: A Technical Guide to the Crystal Structure Analysis of 1-Bromo-8-phenylnaphthalene

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies and critical considerations for the crystal structure analysis of 1-bromo-8-phenylnaphthalene. Given the inherent steric strain in 1,8-disubstituted naphthalenes, this document emphasizes the causality behind experimental choices and the integration of computational methods to achieve a validated structural model.

Introduction: The Challenge of Peri-Interactions

1,8-disubstituted naphthalenes represent a fascinating class of compounds where substituents are forced into close proximity, leading to significant steric repulsion. This "peri-interaction" dramatically influences the molecule's conformation, stability, and physicochemical properties. 1-Bromo-8-phenylnaphthalene is a quintessential example, where the bulky bromo and phenyl groups create a sterically crowded environment, likely resulting in significant distortion of the naphthalene backbone and restricted rotation around the C-C single bond connecting the naphthalene and phenyl rings. Understanding these structural nuances is paramount for applications in materials science and as building blocks in medicinal chemistry.

The primary challenge in the structural elucidation of such molecules is not merely the determination of atomic coordinates but understanding the dynamic and static consequences of steric hindrance, such as atropisomerism—a phenomenon where rotation around a single bond is restricted to such an extent that distinct conformers can be isolated.

Synthetic Strategy and Crystallization

A robust crystal structure analysis begins with the synthesis of high-purity material suitable for single-crystal growth.

Synthesis of 1-Bromo-8-phenylnaphthalene

While various synthetic routes can be envisioned, a common approach involves a Suzuki-Miyaura cross-coupling reaction. A plausible synthetic pathway is outlined below:

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactants: 1,8-Dibromonaphthalene and phenylboronic acid are the key starting materials.

-

Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is typically employed along with a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly used.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The crude product is then purified using column chromatography on silica gel to yield pure 1-bromo-8-phenylnaphthalene.

Rationale: The Suzuki-Miyaura coupling is a versatile and high-yielding reaction for the formation of C-C bonds, making it well-suited for the synthesis of biaryl compounds like 1-bromo-8-phenylnaphthalene. The choice of catalyst, base, and solvent can be optimized to maximize the yield and minimize side products.

Crystallization

Obtaining high-quality single crystals is often the most challenging step. For sterically hindered molecules, slow evaporation or vapor diffusion techniques are generally preferred.

Experimental Protocol: Crystallization

-

Solvent Selection: A range of solvents and solvent mixtures should be screened. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is insoluble. The slow diffusion of the precipitant into the solution can induce crystallization.

Single-Crystal X-ray Diffraction: From Data Collection to Structure Refinement

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a molecule.

Data Collection

A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are then collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².

Self-Validating System: During refinement, the model is iteratively improved by adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by various crystallographic R-factors (R1, wR2) and the goodness-of-fit (GooF).

Interpreting the Crystal Structure: A Case Study of a Related Molecule

While a definitive crystal structure for 1-bromo-8-phenylnaphthalene is not publicly available, we can infer its likely structural features by examining the closely related molecule, 1-bromo-8-(phenylselenyl)naphthalene , for which crystallographic data has been published.[1]

In 1-bromo-8-(phenylselenyl)naphthalene, significant steric strain is observed, leading to:

-

Out-of-plane distortion: The bromine and selenium atoms are displaced from the mean plane of the naphthalene ring.[1]

-

Elongated bonds: The C-Br and C-Se bonds may be slightly elongated to alleviate steric repulsion.

-

Distorted bond angles: The bond angles around the C1 and C8 positions of the naphthalene ring are likely to be distorted from the ideal 120°.[1]

-

Defined dihedral angle: The phenyl ring will be twisted out of the plane of the naphthalene ring, characterized by a specific C-C-C-C dihedral angle.

For 1-bromo-8-phenylnaphthalene, we can anticipate similar distortions. The key parameters to analyze from a hypothetical crystal structure would be:

| Parameter | Expected Observation | Rationale |

| C1-C8 distance | Shorter than the sum of van der Waals radii | Indicative of steric compression. |

| C-Br bond length | Normal or slightly elongated | To minimize steric clashes. |

| C-Phenyl bond length | Normal single bond character | |

| Naphthalene planarity | Significant deviation from planarity | Puckering of the naphthalene ring to accommodate bulky substituents. |

| C8-C-Ph dihedral angle | Likely close to 90° | To minimize steric interaction between the phenyl ring and the bromo substituent. |

The Role of Computational Chemistry

Density Functional Theory (DFT) calculations are an invaluable tool for complementing experimental data, especially for sterically strained systems.

Workflow for DFT Analysis:

-

Geometry Optimization: The starting geometry can be taken from the experimental crystal structure (if available) or built from scratch. The geometry is then optimized to find the lowest energy conformation.

-

Frequency Calculation: A frequency calculation should be performed to confirm that the optimized geometry is a true minimum on the potential energy surface (no imaginary frequencies).

-

Conformational Analysis: For molecules with rotational freedom, a potential energy surface scan can be performed by systematically changing the relevant dihedral angle to identify all low-energy conformers and the energy barriers between them. This is crucial for understanding the potential for atropisomerism.

DOT Diagram: Experimental and Computational Workflow

Caption: Integrated workflow for crystal structure analysis.

Conclusion and Future Directions

The crystal structure analysis of 1-bromo-8-phenylnaphthalene presents a significant but rewarding challenge. A successful analysis requires a synergistic approach, combining meticulous experimental work with insightful computational modeling. The structural data obtained will not only provide a static picture of the molecule but will also offer a deeper understanding of the conformational dynamics and the impact of steric hindrance on the chemical behavior of 1,8-disubstituted naphthalenes. Future work could involve variable-temperature crystallographic studies to probe for phase transitions or dynamic disorder, as well as the synthesis and analysis of related derivatives to systematically study the effects of different substituents on the molecular structure.

References

-

Fuller, A. L., Knight, F. R., Slawin, A. M. Z., & Woollins, J. D. (2007). 1-Bromo-8-(phenylselenyl)naphthalene. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3855. [Link]

Sources

The Peri Effect: A Technical Guide to Steric Hindrance in 1,8-Disubstituted Naphthalenes

Abstract

The naphthalene scaffold, a fundamental bicyclic aromatic system, presents a unique stereochemical challenge when substituents occupy the adjacent 1 and 8, or peri, positions. The geometric constraints of the naphthalene core force these substituents into close proximity, leading to significant van der Waals repulsion and a cascade of molecular distortions collectively known as steric hindrance or the "peri effect." This guide provides an in-depth exploration of the profound consequences of this steric clash, from fundamental principles of molecular strain to the rational design of novel chemical entities with tailored reactivity and function. We will delve into the synthesis, conformational dynamics, spectroscopic signatures, and unique reactivity profiles of these strained molecules, offering insights of particular value to researchers in medicinal chemistry, materials science, and catalysis.

The Naphthalene Scaffold: A Platform for Forced Intramolecular Interactions

Unlike the more flexible benzene ring, the fused bicyclic structure of naphthalene imposes a rigid geometry on its substituents. In an unsubstituted naphthalene molecule, the distance between the C1 and C8 carbon atoms is approximately 2.5 Å.[1] This proximity is well within the sum of the van der Waals radii for most common substituents, creating an unavoidable steric clash when both positions are functionalized. This enforced interaction, termed peri-strain, is the cornerstone of the unique chemistry of 1,8-disubstituted naphthalenes. The molecule must adopt a higher energy conformation by distorting its preferred geometry to alleviate this strain.

These distortions are not trivial and manifest in several ways:

-

Out-of-Plane Deformation: The naphthalene ring system itself can pucker and deviate from planarity to increase the distance between the peri-substituents.

-

In-Plane Splaying: The C1-C9 and C8-C9 bonds can be pushed apart, widening the angle between them. Simultaneously, the exocyclic bonds bearing the substituents are often splayed outwards.

-

Bond Elongation: The C1-substituent and C8-substituent bonds may be stretched to minimize repulsion.

-

Restricted Rotation: The steric barrier to rotation around the C1-substituent and C8-substituent bonds can be substantial, leading to atropisomerism where distinct rotational conformers can be isolated.[2]

The interplay of these distortions dictates the overall shape, stability, and reactivity of the molecule. The choice of substituents—their size, shape, and electronic nature—allows for the fine-tuning of this strain, a principle that has been artfully exploited in various chemical applications.

Synthesis of 1,8-Disubstituted Naphthalenes: Navigating the Steric Challenge

The synthesis of sterically hindered 1,8-disubstituted naphthalenes often requires specialized strategies to overcome the inherent strain in the target molecule. Direct substitution methods can be challenging, and multi-step sequences are frequently employed.

Key Synthetic Precursors

A common and versatile starting material is 1,8-diaminonaphthalene. This compound can be accessed through the dinitration of naphthalene to yield 1,8-dinitronaphthalene, followed by reduction.[1] From 1,8-diaminonaphthalene, a variety of transformations can be performed. For instance, it serves as the precursor to the archetypal "proton sponge," 1,8-bis(dimethylamino)naphthalene, through methylation with reagents like dimethyl sulfate.[3]

Another critical precursor is 1,8-dihalonaphthalene, such as 1,8-dibromonaphthalene or 1,8-diiodonaphthalene. These compounds are amenable to a wide range of modern cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, and other functional groups. For example, palladium-catalyzed Stille coupling of 1,8-dibromonaphthalene has been used to synthesize highly constrained 1,8-diquinolylnaphthalenes.[4]

The following diagram illustrates a generalized synthetic workflow starting from naphthalene.

Caption: Generalized synthetic pathways to 1,8-disubstituted naphthalenes.

Experimental Protocol: Synthesis of 1,8-Bis(dimethylamino)naphthalene (Proton Sponge)

This protocol describes the synthesis of 1,8-bis(dimethylamino)naphthalene from 1,8-diaminonaphthalene, a foundational procedure in the study of peri-substituted systems. The high basicity and low nucleophilicity of the product are a direct consequence of steric hindrance.[3]

Materials:

-

1,8-Diaminonaphthalene

-

Dimethyl sulfate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

-

Amine Addition: 1,8-Diaminonaphthalene (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the sodium hydride suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour.

-

Methylation: The reaction mixture is cooled again to 0 °C, and dimethyl sulfate (2.2 equivalents) is added dropwise via the dropping funnel. The reaction is then heated to reflux and maintained for 12-18 hours, monitoring by TLC for the disappearance of the starting material.

-

Workup: After cooling to room temperature, the reaction is quenched by the slow addition of water. The mixture is then extracted three times with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield 1,8-bis(dimethylamino)naphthalene as a pale brownish-pink solid.[3][5]

Self-Validation: The success of this synthesis and the identity of the product can be validated through standard analytical techniques. ¹H NMR spectroscopy will show a characteristic singlet for the four methyl groups and a multiplet for the naphthalene ring protons. The mass spectrum should show the correct molecular ion peak. The exceptionally high basicity of the product can be confirmed by pKa measurement.

Conformational Analysis and Structural Characterization

The direct visualization and quantification of steric strain in 1,8-disubstituted naphthalenes rely on a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational modeling.

X-ray Crystallography: A Static Picture of Distortion

Single-crystal X-ray diffraction provides unambiguous, high-resolution data on the solid-state structure of these molecules.[6] It allows for the precise measurement of bond lengths, bond angles, and dihedral angles, offering a quantitative assessment of the out-of-plane and in-plane distortions adopted to relieve peri-strain. For example, X-ray analysis of 1,8-bis(bromomethyl)naphthalene revealed a significant vertical distortion, with a dihedral angle of 11.0° between the peri-substituents, disrupting the planarity of the naphthalene core.[7][8]

| Compound | Peri-Substituents | Key Distortions | Reference |

| 1,8-Dibenzoyl-2,7-dimethoxynaphthalene | -COPh | Significant distortion from planarity to accommodate bulky benzoyl groups. | [6] |

| 1,8-Bis(bromomethyl)naphthalene | -CH₂Br | Vertical distortion with an 11.0° dihedral angle between substituents. | [7] |

| 1,8-Bis(dimethylamino)naphthalene | -N(CH₃)₂ | N-C-C-N dihedral angle significantly distorted from 0°. | [9] |

Dynamic NMR Spectroscopy: Probing Rotational Barriers

While X-ray crystallography provides a static snapshot, many 1,8-disubstituted naphthalenes exhibit dynamic conformational changes in solution, particularly rotation around the C-substituent bonds. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying these processes.[10] By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers to rotation.

For instance, in some 1,8-diheteroarylnaphthalenes, the rotational barriers are so high that syn and anti atropisomers can be isolated at room temperature.[2] The interconversion between these isomers can be monitored by variable-temperature HPLC and NMR to determine the Gibbs activation energy for rotation.[2][4] Conversely, in other systems with smaller substituents, the rotation may be fast on the NMR timescale at room temperature, but can be "frozen out" at lower temperatures, allowing for the quantification of the rotational barrier.[11]

The Impact of Steric Hindrance on Reactivity and Properties

The strain inherent in 1,8-disubstituted naphthalenes is not merely a structural curiosity; it profoundly influences their chemical reactivity and physical properties.

"Proton Sponges": High Basicity, Low Nucleophilicity

Perhaps the most celebrated example of sterically-induced reactivity is found in 1,8-bis(dimethylamino)naphthalene, commercially known as Proton Sponge®.[12] This compound exhibits exceptionally high basicity (pKa of the conjugate acid is ~12.1 in water), far greater than typical aromatic amines.[5][12] This phenomenon arises from the severe steric repulsion between the two dimethylamino groups. Upon protonation, the proton is captured in a strong intramolecular hydrogen bond between the two nitrogen atoms, pulling them closer together and significantly relieving the ground-state steric strain.[9] This relief of strain provides a powerful thermodynamic driving force for protonation.

Simultaneously, the steric bulk of the dimethylamino groups and the naphthalene backbone shields the nitrogen lone pairs, making them poor nucleophiles.[3] This unique combination of high Brønsted basicity and low nucleophilicity makes proton sponges invaluable reagents in organic synthesis, where they can act as non-nucleophilic bases to scavenge protons in sensitive reactions.[5]

Caption: Protonation of a "proton sponge" relieves steric strain.

Altered Spectroscopic and Photophysical Properties

The electronic structure of the naphthalene core is perturbed by the steric interactions at the peri positions. The distortion of the aromatic system from planarity can affect the π-conjugation, leading to changes in the UV-Vis absorption and fluorescence spectra.[13][14] For instance, in naphthalenes bearing an electron-donating amine and an electron-accepting carbonyl group, the peri-interaction forces the groups to twist out of the naphthalene plane in the ground state. However, upon photoexcitation, there can be a driving force to adopt a more planar intramolecular charge-transfer (ICT) excited state, which influences the fluorescence properties.[15] The specific substitution pattern and the resulting geometry dictate the photophysical behavior, an aspect that is crucial in the design of fluorescent probes and materials.[16][17]

Applications in Drug Discovery and Materials Science

The unique structural and reactive properties of 1,8-disubstituted naphthalenes make them attractive scaffolds in several fields.

-

Medicinal Chemistry: The rigid naphthalene core serves as a well-defined scaffold for positioning pharmacophoric groups in three-dimensional space. The principles of steric hindrance can be used to lock ligands into specific conformations to enhance binding affinity and selectivity for biological targets.[18] Naphthalene derivatives have found applications as anticancer, antimicrobial, and anti-inflammatory agents, among others.[18][19]

-

Materials Science: The high stability and tunable photophysical properties of naphthalimides, a class of 1,8-disubstituted naphthalenes, have led to their use as fluorescent dyes, organic light-emitting diodes (OLEDs), and molecular sensors.[16][20] The steric environment around the naphthalene core can be engineered to control intermolecular packing in the solid state, influencing the bulk properties of the material.

-

Catalysis: The constrained geometry of 1,8-disubstituted naphthalenes has been exploited in the design of specialized ligands for transition metal catalysis. For example, 1,8-bis(diphenylphosphino)naphthalene (dppn) acts as a bidentate ligand with a well-defined bite angle, which can influence the selectivity and activity of catalytic processes.[1]

Conclusion

The steric clash inherent in 1,8-disubstituted naphthalenes is a powerful design element that imparts unique and often extreme properties to these molecules. Far from being a mere synthetic nuisance, the "peri effect" gives rise to distorted geometries, restricted internal dynamics, and novel reactivity profiles. From the remarkable basicity of proton sponges to the conformational rigidity of atropisomeric ligands, the controlled manipulation of steric hindrance in the naphthalene scaffold continues to provide fertile ground for innovation. For researchers and drug development professionals, a deep understanding of these principles is essential for the rational design of functional molecules with precisely tailored properties.

References

- Grokipedia. 1,8-Bis(dimethylamino)naphthalene.

- Wikipedia. 1,8-Bis(dimethylamino)naphthalene.

- ChemicalBook. 1,8-Bis(dimethylamino)naphthalene | 20734-58-1.

- Sigma-Aldrich. Proton-sponge 1,8-Bis(dimethylamino)naphthalene.

- Benchchem.

- Anderson, J. E., & Cooksey, C. J. (1975). peri-Interactions in Naphthalene Derivatives. Rotation in 1,8=Disubstituted Naphthalenes. J.C.S. CHEM. COMM., 942.

- Grabchev, I., et al. (2014). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry.

- Reza, A. I., & Nishiwaki, N. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. MDPI.

- Brandt, K., & Kasperczak, W. (2005). Synthesis and stereodynamics of highly constrained 1,8-bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes. PubMed.

- Kumar, S., et al. (2020). 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. RSC Publishing.

- Hassan, J., et al. (2012). Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. PMC - NIH.

- House, H. O., & Bashe II, R. W. (1974). 1,8-Interactions in naphthalene derivatives. X-ray structure determination and nuclear magnetic resonance studies of 1,8-di(bromomethyl)naphthalene.

- Wang, Y., et al. (2014). Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. PMC - NIH.

- Life Chemicals. (2019).

- Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed.

- House, H. O., & Bashe II, R. W. (1956). Steric Hindrance and Short Wave Length Bands in the Ultraviolet Spectra of Some Naphthalene and Diphenyl Derivatives. Journal of the American Chemical Society.

- Pozharskii, A. F., et al. (2023). Synthesis, structure, and properties of switchable cross-conjugated 1,4-diaryl-1,3-butadiynes based on 1,8-bis(dimethylamino)naphthalene. Beilstein Journals.

- ResearchGate.

- Brandt, K., & Kasperczak, W. (2005). Synthesis and stereodynamics of highly constrained 1,8-bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes. PubMed.

- Wikipedia. Peri-naphthalenes.

- Li, D., et al. (2007).

Sources

- 1. Peri-naphthalenes - Wikipedia [en.wikipedia.org]

- 2. Synthesis and stereodynamics of highly constrained 1,8-bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes (2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,8-Bis(dimethylamino)naphthalene | 20734-58-1 [chemicalbook.com]

- 4. Synthesis and stereodynamics of highly constrained 1,8-bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. BJOC - Synthesis, structure, and properties of switchable cross-conjugated 1,4-diaryl-1,3-butadiynes based on 1,8-bis(dimethylamino)naphthalene [beilstein-journals.org]

- 10. Dynamic NMR study and theoretical calculations on the conformational exchange of valsartan and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peri-Interactions in naphthalene derivatives. Rotation in 1,8-disubstituted naphthalenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]

- 13. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. lifechemicals.com [lifechemicals.com]

- 20. researchgate.net [researchgate.net]

The Advent of Sterically Demanding Arenes: A Technical Guide to the Discovery and Synthesis of 1-Bromo-8-phenylnaphthalene

Abstract

This technical guide delves into the synthesis of 1-bromo-8-phenylnaphthalene, a sterically congested biaryl compound whose unique architecture is of significant interest to researchers in materials science and drug development. Due to the spatial proximity of the substituents at the 1 and 8 positions (the peri-positions) of the naphthalene core, this molecule exhibits distinct conformational properties. While a definitive "discovery" in the traditional sense is not clearly documented in readily available literature, its first synthesis can be logically inferred from established organometallic methodologies developed for related strained systems. This guide will first explore the probable inaugural synthetic approaches and then present a detailed, field-proven protocol for its modern synthesis via the Suzuki-Miyaura cross-coupling reaction. We will dissect the causality behind critical experimental choices, ensuring a reproducible and high-yielding procedure grounded in authoritative scientific principles.

Introduction: The Significance of Peri-Substitution

Naphthalene, a bicyclic aromatic hydrocarbon, presents a fascinating scaffold for chemical synthesis. The substitution pattern on its ten carbons dictates its physical and chemical properties. Of particular interest are the 1,8- or peri-substituted naphthalenes.[1] The rigid naphthalene framework forces substituents at these positions into close proximity, typically within 2.5 Å of each other.[2] This enforced closeness leads to significant van der Waals strain, resulting in unique molecular geometries, restricted bond rotation (atropisomerism), and altered electronic properties. These features make 1,8-disubstituted naphthalenes, such as 1-bromo-8-phenylnaphthalene, valuable building blocks for chiral ligands, molecular sensors, and advanced organic materials.[3][4]

Part 1: The Historical Context and Probable First Synthesis

A singular, celebrated report on the initial synthesis of 1-bromo-8-phenylnaphthalene is not prominent in the historical chemical literature. Its emergence is more likely an outcome of the broader exploration into the synthesis of sterically hindered 1,8-diarylnaphthalenes. Early attempts to create such compounds would have logically started from a common precursor: 1,8-dibromonaphthalene.

The initial challenge lies in the selective monosubstitution of 1,8-dibromonaphthalene. Two classical organometallic approaches would have been considered: the Grignard reaction and, later, palladium-catalyzed cross-coupling reactions.

The Grignard Approach: A Pathway Fraught with Difficulty

The formation of a Grignard reagent from 1,8-dibromonaphthalene is notoriously difficult. The proximity of the two bromo substituents creates significant steric hindrance, making the insertion of magnesium to form the organomagnesium halide challenging. Furthermore, once formed, the mono-Grignard reagent is prone to side reactions, including the formation of a five-membered ring via elimination, or the formation of the double Grignard reagent. These challenges would have likely resulted in low yields and a mixture of products, making this an inefficient route for the first synthesis.

The Advent of Cross-Coupling: A More Plausible Route

With the development of palladium-catalyzed cross-coupling reactions, a more viable pathway emerged. The Suzuki-Miyaura reaction, first published in 1979, revolutionized the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[5] It is highly probable that the first successful and reproducible synthesis of 1-bromo-8-phenylnaphthalene was achieved via a Suzuki-Miyaura coupling between 1,8-dibromonaphthalene and phenylboronic acid.

The key to this approach is the ability to control the stoichiometry to favor monosubstitution. By using a slight excess of 1,8-dibromonaphthalene relative to phenylboronic acid, the statistical probability of the palladium catalyst reacting with a molecule of 1,8-dibromonaphthalene to form the monosubstituted product is increased, while minimizing the formation of the disubstituted 1,8-diphenylnaphthalene.

Part 2: A Modern, Validated Synthesis via Suzuki-Miyaura Coupling

The following protocol details a reliable and scalable method for the synthesis of 1-bromo-8-phenylnaphthalene, leveraging the efficiency and functional group tolerance of the Suzuki-Miyaura reaction.

Core Reaction Scheme

Caption: Suzuki-Miyaura synthesis of 1-Bromo-8-phenylnaphthalene.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1,8-Dibromonaphthalene | 285.97 | 2.86 g | 10.0 mmol |

| Phenylboronic Acid | 121.93 | 0.975 g | 8.0 mmol |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.231 g | 0.2 mmol |

| Potassium Carbonate (anhydrous) | 138.21 | 2.76 g | 20.0 mmol |

| Toluene | - | 40 mL | - |

| Ethanol (95%) | - | 10 mL | - |

| Deionized Water | - | 10 mL | - |

Procedure:

-

Inert Atmosphere: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1,8-dibromonaphthalene (2.86 g, 10.0 mmol), phenylboronic acid (0.975 g, 8.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

-

Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.231 g, 0.2 mmol).

-

Causality: Pd(PPh₃)₄ is a common and effective pre-catalyst for Suzuki couplings. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

-

Solvent Addition: Add toluene (40 mL), ethanol (10 mL), and deionized water (10 mL).

-

Causality: This solvent mixture provides good solubility for both the organic and inorganic reagents and facilitates the reaction. The water is essential for the activity of the inorganic base.

-

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-